molecular formula C47H59NO17 B1665745 Altromycin D CAS No. 128461-01-8

Altromycin D

Katalognummer: B1665745
CAS-Nummer: 128461-01-8
Molekulargewicht: 910 g/mol
InChI-Schlüssel: CSPDCSMLEJFUJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altromycin D is a novel pluramycin-like antibiotic.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Multidrug-Resistant Bacteria

Altromycin D has been studied for its effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. The rise of these superbugs poses a significant challenge to public health, necessitating the development of new antibiotics . Case studies have demonstrated that this compound can effectively inhibit the growth of MDR strains, offering a potential treatment option where conventional antibiotics fail.

Bacterial Strain MIC (µg/ml) Sensitivity
Staphylococcus aureus0.5Sensitive
Streptococcus pneumoniae1.0Sensitive
Enterococcus faecalis2.0Sensitive

Potential in Cancer Therapy

Beyond its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have indicated that compounds within the altromycin family exhibit cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors such as colon and lung cancers .

Cancer Type Cell Line IC50 (µM)
LeukemiaP3885.0
Colon CancerHCT1164.5
Lung CancerA5496.0

Case Studies

  • Leukemia Treatment : A study reported that this compound exhibited significant in vivo activity against P388 leukemia models, leading to tumor regression in treated subjects.
  • Solid Tumors : In vitro studies demonstrated that this compound could inhibit cell proliferation in colon and lung cancer cell lines, suggesting its potential role in combination therapies.

Analyse Chemischer Reaktionen

Alkylation Reactions

Altromycin D exerts its primary biological effect through N7-guanine alkylation in DNA. This reaction occurs via a two-step mechanism:

  • Intercalation : The planar anthraquinone core inserts between DNA base pairs, positioning the epoxide group in the major groove .

  • Epoxide Activation : The N7 nitrogen of guanine performs a nucleophilic attack on the activated epoxide, resulting in covalent bond formation .

Key features :

  • Targets 5'-AG-3' DNA sequences preferentially .

  • Acid-catalyzed epoxide opening enhances alkylation efficiency .

  • Irreversible covalent modification disrupts DNA replication and transcription.

Epoxide Ring-Opening Reactions

The bisepoxide sidechain undergoes ring-opening under specific conditions:

Reaction TypeConditionsProductsBiological Relevance
Acid-catalyzed Physiological pH (~7.4)Dihydroxyethyl-DNA adductPrimary antitumor mechanism
Base-catalyzed Alkaline conditions (pH >9)Vicinal diol derivativesSynthetic modification

This reactivity is critical for both its biological activity and synthetic derivatization .

Glycosylation and Structural Modifications

The glycosidic moieties of this compound participate in reactions that influence its pharmacokinetics and target specificity:

  • Hydrolysis : Acidic or enzymatic cleavage of glycosidic bonds generates the aglycone core, reducing DNA-binding affinity .

  • Enzymatic Modification : Glycosyltransferases in bacterial systems alter sugar residues, impacting antibacterial activity .

Synthetic and Mechanistic Studies

Recent research has clarified this compound’s reactivity through advanced techniques:

Key Findings:

  • DNA Adduct Characterization : NMR and mass spectrometry identified the N7-guanine adduct as the primary cytotoxic species .

  • Intercalation Threading : The disaccharide moiety occupies the DNA minor groove, while the monosaccharide extends into the major groove, positioning the epoxide for alkylation .

  • Synthetic Analogues : Biomimetic Claisen condensations have been used to synthesize naphthalene diester intermediates for structural optimization .

Comparative Reactivity Within the Pluramycin Family

FeatureThis compoundAltromycin BKidamycin
Alkylation Site N7-guanine N7-guanine N7-guanine
Epoxide Reactivity Acid-catalyzed Acid-catalyzed Base-enhanced
Glycosylation TrisaccharideDisaccharide Monosaccharide

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces quinone reduction, diminishing DNA-binding capacity.

  • Thermal Depurination : Heating alkylated DNA releases this compound-guanine adducts, enabling analytical isolation .

This comprehensive analysis underscores this compound’s unique reactivity profile, which combines targeted DNA alkylation with structurally guided intercalation. Its bifunctional mechanism—non-covalent DNA binding followed by covalent modification—serves as a paradigm for pluramycin-class antibiotics .

Eigenschaften

CAS-Nummer

128461-01-8

Molekularformel

C47H59NO17

Molekulargewicht

910 g/mol

IUPAC-Name

methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate

InChI

InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3

InChI-Schlüssel

CSPDCSMLEJFUJJ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Kanonische SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Altromycin D

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altromycin D
Reactant of Route 2
Altromycin D
Reactant of Route 3
Altromycin D
Reactant of Route 4
Altromycin D
Reactant of Route 5
Altromycin D
Reactant of Route 6
Altromycin D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.